2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid
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Overview
Description
Scientific Research Applications
Synthesis of Phosphonic Acids
Phosphonic acids play a crucial role in various fields including chemistry, biology, and physics due to their structural analogy with the phosphate moiety and their coordination or supramolecular properties. These applications span from drug development to the design of supramolecular materials and functionalization of surfaces. The synthesis methods for phosphonic acids, including dealkylation under acidic conditions or using specific procedures like the McKenna method, are essential for preparing compounds with desired properties for research and industrial applications (Sevrain et al., 2017).
Anticancer Research
Cinnamic acid derivatives, including those structurally related to 2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid, have been explored for their anticancer potentials. The 3-phenyl acrylic acid functionality in cinnamic acids provides reactive sites for chemical modifications, offering a broad spectrum of antitumor agents. This review highlights the synthesis, biological evaluation, and potential of cinnamic acid derivatives in anticancer research, demonstrating their underutilized capabilities in medicinal chemistry (De et al., 2011).
Carboxylic Acids in Biocatalysis
The study on carboxylic acids, like this compound, highlights their impact as inhibitors in microbial fermentation processes. Understanding the mechanism of inhibition by carboxylic acids on microbes such as E. coli and S. cerevisiae can lead to metabolic engineering strategies for increasing microbial robustness, crucial for the production of biofuels and biorenewable chemicals (Jarboe et al., 2013).
Extraction of Carboxylic Acids
The recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) techniques is vital for the sustainable production of bio-based plastics. This review discusses solvent developments for LLX of carboxylic acids, focusing on improving the traditional solvent systems and exploring new solvents like ionic liquids. The efficiency of these techniques in acid extraction plays a significant role in the economic feasibility of bio-based processes (Sprakel & Schuur, 2019).
Mechanism of Action
Mode of Action
Carboxylic acids and their derivatives can participate in a variety of chemical reactions, including nucleophilic substitution and oxidation . The bromine atom might make the compound more reactive, while the methoxy group could influence its polarity and solubility.
Biochemical Pathways
Carboxylic acids are involved in numerous biochemical pathways, including the citric acid cycle and fatty acid synthesis. The specific pathways affected by “2’-Bromo-3’-methoxybiphenyl-3-carboxylic acid” would depend on its exact biological targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. These effects can range from the activation or inhibition of enzymes to changes in cell signaling and metabolism .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the acidity or alkalinity of the environment can affect the ionization state of the carboxylic acid group .
properties
IUPAC Name |
3-(2-bromo-3-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c1-18-12-7-3-6-11(13(12)15)9-4-2-5-10(8-9)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQGNWSMEJYWGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681800 |
Source
|
Record name | 2'-Bromo-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1215206-07-7 |
Source
|
Record name | 2′-Bromo-3′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Bromo-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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